Cas no 2137870-70-1 (4-(4-Bromophenyl)benzene-1-sulfonyl fluoride)

4-(4-Bromophenyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-727691
- 4-(4-bromophenyl)benzene-1-sulfonyl fluoride
- 2137870-70-1
- 4-(4-Bromophenyl)benzene-1-sulfonyl fluoride
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- Inchi: 1S/C12H8BrFO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H
- InChI Key: OHRVTNUHYBQODO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)S(=O)(=O)F
Computed Properties
- Exact Mass: 313.94124g/mol
- Monoisotopic Mass: 313.94124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 4.8
4-(4-Bromophenyl)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727691-1.0g |
4-(4-bromophenyl)benzene-1-sulfonyl fluoride |
2137870-70-1 | 1g |
$0.0 | 2023-06-06 |
4-(4-Bromophenyl)benzene-1-sulfonyl fluoride Related Literature
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
Additional information on 4-(4-Bromophenyl)benzene-1-sulfonyl fluoride
Comprehensive Overview of 4-(4-Bromophenyl)benzene-1-sulfonyl fluoride (CAS No. 2137870-70-1): Properties, Applications, and Industry Insights
4-(4-Bromophenyl)benzene-1-sulfonyl fluoride (CAS No. 2137870-70-1) is a specialized sulfonyl fluoride derivative gaining traction in pharmaceutical and material science research. This compound features a bromophenyl group attached to a benzene sulfonyl fluoride core, making it a versatile intermediate for cross-coupling reactions and bioconjugation. Its unique structure enables applications in proteomics, covalent inhibitor design, and click chemistry, aligning with trends in targeted drug discovery and precision medicine.
The growing demand for 4-(4-Bromophenyl)benzene-1-sulfonyl fluoride reflects broader industry shifts toward covalent protein modifiers and SULFUR(VI)-F exchange (SuFEx) chemistry—a hot topic in 2024 medicinal chemistry. Researchers frequently search for "sulfonyl fluoride stability" or "bromophenyl derivatives in drug design," underscoring its relevance. The compound’s hydrolytic stability and selective reactivity with nucleophiles make it ideal for activity-based protein profiling (ABPP), a technique pivotal in cancer biomarker studies.
From a synthetic perspective, CAS 2137870-70-1 serves as a precursor for aryl sulfonamides, compounds investigated for kinase inhibition and antibody-drug conjugates (ADCs). Its 4-bromophenyl moiety allows further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, addressing queries like "how to modify sulfonyl fluorides for drug delivery." Recent patents highlight its utility in degradation tag (PROTAC) systems, a trending area in small-molecule therapeutics.
Environmental and safety profiles of 4-(4-Bromophenyl)benzene-1-sulfonyl fluoride are also scrutinized, with studies focusing on green chemistry alternatives for fluorinated intermediates. Analytical methods such as HPLC purity testing and LC-MS characterization ensure compliance with REACH regulations, a common concern among European manufacturers. The compound’s storage conditions (typically under inert gas) and handling protocols are frequently searched topics, emphasizing operational safety.
In material science, this sulfonyl fluoride derivative contributes to polymer functionalization and surface modification. Its ability to form covalent bonds with hydroxyl groups makes it valuable for nanoparticle coatings and biocompatible materials, aligning with interests in sustainable nanotechnology. Industry reports predict growth in the global sulfonyl fluoride market, driven by demand for high-performance agrochemicals and electronic materials.
Future research directions for CAS 2137870-70-1 may explore its role in photoredox catalysis or bioorthogonal chemistry, addressing search trends like "emerging sulfonylating agents." Collaborative studies between academia and pharmaceutical firms aim to optimize its synthetic scalability while minimizing byproduct formation—a key challenge noted in recent process chemistry publications.
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